molecular formula C8H5BrClFN2 B597227 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole CAS No. 1286734-93-7

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole

Cat. No.: B597227
CAS No.: 1286734-93-7
M. Wt: 263.494
InChI Key: AIKQPKXPTSVBRM-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine, chlorine, and fluorine substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 1-methyl-1H-indazole, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the indazole ring. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism by which 6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-methyl-1H-indazole
  • 3-Chloro-1-methyl-1H-indazole
  • 5-Fluoro-1-methyl-1H-indazole

Uniqueness

6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole is unique due to the combination of bromine, chlorine, and fluorine substituents on the indazole ring.

Properties

IUPAC Name

6-bromo-3-chloro-5-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKQPKXPTSVBRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=N1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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